Tetrachloroethylene-13C2

Übersicht

Beschreibung

Tetrachloroethylene-13C2, also known as Perchloroethylene, is a widely used chlorinated solvent that is produced commercially for use in dry cleaning, textile processing, and metal-cleaning operations . It has been detected in drinking water, indoor environments, ambient air, groundwater, and soil .

Synthesis Analysis

The main method used to analyze for the presence of tetrachloroethylene and trichloroacetic acid in biological samples is separation by gas chromatography (GC) combined with detection by mass spectrometry (MS) or an electron capture detector (ECD) .

Molecular Structure Analysis

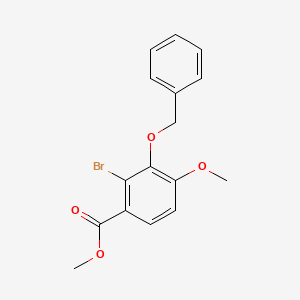

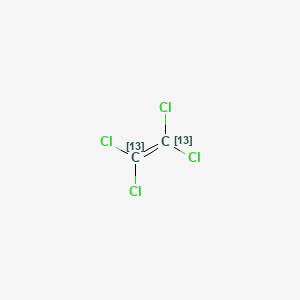

Tetrachloroethylene-13C2 has a molecular formula of C2Cl4 and a molecular weight of 167.8 g/mol . Its structure includes two carbon atoms and four chlorine atoms . The InChI representation of its structure is InChI=1S/C2Cl4/c3-1(4)2(5)6/i1+1,2+1 .

Chemical Reactions Analysis

Tetrachloroethylene can dissolve in water to form dichloromethane and oxygen. It can also react with bases like sodium hydroxide, resulting in the production of formic acid and sodium chloride .

Physical And Chemical Properties Analysis

Tetrachloroethylene-13C2 is a colorless liquid with a mild, chloroform-like odor . It has a molecular weight of 167.8 g/mol . Its exact mass is 167.879170 g/mol and its monoisotopic mass is 165.882120 g/mol .

Wissenschaftliche Forschungsanwendungen

Environmental and Health Impact Studies

Toxicological Review and Health Effects : A comprehensive review by the U.S. Environmental Protection Agency (EPA) on tetrachloroethylene highlighted its potential human health effects. Key findings indicate that PCE is likely carcinogenic to humans, with neurotoxicity identified as a sensitive noncancer health effect. This assessment integrated data from epidemiological, experimental animal, and mechanistic studies, addressing scientific issues through toxicokinetic modeling and analyses of neurological studies among other factors (Guyton et al., 2014).

Reproductive and Developmental Health Effects : Research has explored the reproductive and developmental effects of prenatal exposure to PCE-contaminated drinking water. Findings suggest associations with delayed time-to-pregnancy, increased risks of placental abruption, stillbirths, and certain birth defects, emphasizing the importance of monitoring and regulating PCE in the environment to protect vulnerable populations (Aschengrau et al., 2020).

Mechanisms of Toxicity and Exposure Effects

Neurotoxic and Color Discrimination Effects : Studies on the effects of occupational exposure to organic solvents, including tetrachloroethylene, on color discrimination have highlighted the potential for subtle neurotoxic effects. These effects may manifest as impairments in color vision, particularly after long-term exposure, suggesting that occupational health guidelines need to consider the neurotoxic potential of solvents like PCE (Lomax et al., 2004).

Environmental Remediation Technologies : The review on chlorinated volatile organic compounds (Cl-VOCs) emphasizes the widespread use of compounds like PCE as solvents and their presence as contaminants. It discusses the potential human health impacts and summarizes current remediation technologies, highlighting the ongoing need for effective strategies to address environmental contamination by substances such as PCE (Huang et al., 2014).

Safety And Hazards

Exposure to Tetrachloroethylene-13C2 may cause irritation to the eyes, skin, nose, throat, and respiratory system. It may also cause liver damage and is a potential occupational carcinogen . It is advised to avoid breathing dust, fume, gas, mist, spray, vapors, and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

1,1,2,2-tetrachloro(1,2-13C2)ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl4/c3-1(4)2(5)6/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTYCFOTNPOANT-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=[13C](Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745778 | |

| Record name | Tetrachloro(~13~C_2_)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrachloroethylene-13C2 | |

CAS RN |

32488-49-6 | |

| Record name | Tetrachloro(~13~C_2_)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32488-49-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl-](/img/structure/B590142.png)